molecular formula C5H2ClN3O2S B1347130 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 23576-89-8

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No. B1347130
CAS RN: 23576-89-8
M. Wt: 203.61 g/mol
InChI Key: VLASBESFPINWKH-UHFFFAOYSA-N
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Description

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C5H2ClN3O2S and a molecular weight of 203.611. It is a solid substance with a melting point between 192 - 193°C1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.



Molecular Structure Analysis

The InChI code for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is 1S/C5H2ClN3O2S/c6-3-4 (9 (10)11)8-1-2-12-5 (8)7-3/h1-2H1. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.



Physical And Chemical Properties Analysis

As mentioned earlier, 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a solid substance with a melting point between 192 - 193°C1. Its molecular weight is 203.611.


Scientific Research Applications

Ring-ring Interconversions and Pharmacological Potentialities

Studies have explored the ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles, producing compounds with pharmacological potentialities. For instance, a series of 6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazoles were reacted with hydrochloric acid, leading to the formation of [1,4]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones, which displayed promising pharmacological potentialities due to their quasi-planar geometry tricyclic system (Billi, Cosimelli, Spinelli, & Leoni, 2000).

Anti-infectious Agents

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. Certain compounds in this series have demonstrated potent antimicrobial activities against all candida strains, with some exhibiting significant antifungal potential against Candida tropicalis (Juspin, Laget, Terme, Azas, & Vanelle, 2010).

Antitubercular Activity

Imidazo[2,1-b]thiazoles have shown promising antitubercular activity. A study involving the synthesis of new analogues bearing a substituted ring at the 6 position revealed that compounds, especially the 5-nitroso derivative of 6-p-chlorophenylimidazo[2,1-b]thiazole, demonstrated potent antitubercular activity, making them a significant focus in the fight against tuberculosis (Andreani et al., 2001).

Synthesis and Comparative Appraisal Against Tuberculosis

The synthesis and evaluation of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles as backups to antitubercular drugs have been undertaken. These compounds showed comparable minimum inhibitory concentrations (MICs) and favorable microsomal stability, with some proving to be more efficacious in acute Mycobacterium tuberculosis mouse models. They also demonstrated interesting activity against Chagas disease, highlighting their potential as a new class of antitubercular agents ("Thompson et al., 2017").

Ionic Liquid-promoted Synthesis and Antimycobacterial Activity

The use of ionic liquids for the one-pot three-component synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids has been reported. These compounds, particularly those with trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6, showed significant antimycobacterial activity against Mycobacterium tuberculosis without general cellular toxicity. This signifies their potential as therapeutic agents with specific antimycobacterial properties (Ramprasad et al., 2016).

Safety And Hazards

The safety information available indicates that 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole may be harmful if swallowed or inhaled, and may cause skin and eye irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.


Future Directions

I couldn’t find specific information on the future directions of research or applications for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3O2S/c6-3-4(9(10)11)8-1-2-12-5(8)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLASBESFPINWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306657
Record name 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole

CAS RN

23576-89-8
Record name 23576-89-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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